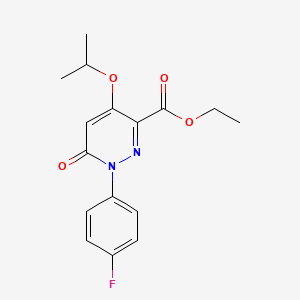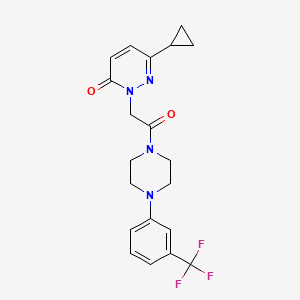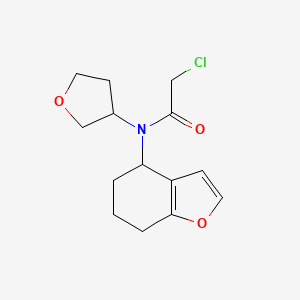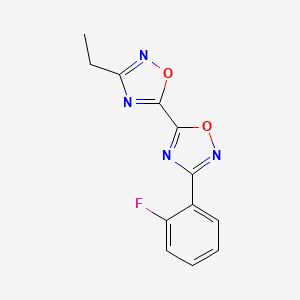
1-(4-氟苯基)-6-氧代-4-丙-2-基氧基哒嗪-3-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(4-fluorophenyl)-6-oxo-4-(propan-2-yloxy)-1,6-dihydropyridazine-3-carboxylate is a synthetic organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a fluorophenyl group, an oxo group, and a propan-2-yloxy group attached to a dihydropyridazine ring
科学研究应用
Ethyl 1-(4-fluorophenyl)-6-oxo-4-(propan-2-yloxy)-1,6-dihydropyridazine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and cancer.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
Target of Action
Many compounds with similar structures are known to interact with various biological targets, such as enzymes, receptors, or ion channels. The specific targets of “Ethyl 1-(4-fluorophenyl)-6-oxo-4-propan-2-yloxypyridazine-3-carboxylate” would depend on its precise chemical structure and the functional groups it contains .
Mode of Action
The compound could interact with its targets in several ways. It might bind to a specific site on the target protein, altering its function. This could inhibit or enhance the protein’s activity, leading to downstream effects .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its targets. For example, if it targets an enzyme involved in a specific metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical properties. For instance, its solubility could affect its absorption and distribution, while its chemical structure could influence how it’s metabolized and excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biological processes it affects. This could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-fluorophenyl)-6-oxo-4-(propan-2-yloxy)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The initial step involves the formation of the pyridazine ring through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with the pyridazine intermediate.
Esterification: The carboxylate group is introduced through an esterification reaction, typically using ethyl alcohol and an acid catalyst.
Propan-2-yloxy Group Addition: The final step involves the addition of the propan-2-yloxy group through an etherification reaction, using an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
Ethyl 1-(4-fluorophenyl)-6-oxo-4-(propan-2-yloxy)-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxo group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the oxo group or the pyridazine ring, resulting in the formation of alcohols or reduced pyridazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
相似化合物的比较
Ethyl 1-(4-fluorophenyl)-6-oxo-4-(propan-2-yloxy)-1,6-dihydropyridazine-3-carboxylate can be compared with other similar compounds, such as:
Fluoropyridines: These compounds also contain a fluorine atom and a pyridine ring, but differ in their specific functional groups and biological activities.
Thiazole Derivatives: These compounds have a thiazole ring and exhibit various biological activities, including antimicrobial and anticancer properties.
Pyrimidine Derivatives: These compounds contain a pyrimidine ring and are known for their applications in medicinal chemistry and drug development.
The uniqueness of ethyl 1-(4-fluorophenyl)-6-oxo-4-(propan-2-yloxy)-1,6-dihydropyridazine-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
ethyl 1-(4-fluorophenyl)-6-oxo-4-propan-2-yloxypyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4/c1-4-22-16(21)15-13(23-10(2)3)9-14(20)19(18-15)12-7-5-11(17)6-8-12/h5-10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPYAPYTVFUNQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OC(C)C)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,5-dimethylphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2591005.png)
![1-(4-Fluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2591007.png)

![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2591010.png)
![4-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2591011.png)
![N-{[1-(morpholin-4-yl)cyclobutyl]methyl}oxane-4-carboxamide](/img/structure/B2591013.png)
![2-{3-Methyl-7-[(2-methylphenyl)methyl]-2,6-dioxo-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurinyl}acetamide](/img/structure/B2591015.png)
![2-[(2-Bromophenyl)methyl]piperidine](/img/structure/B2591016.png)
![N-[2-(2,6-Dimethyl-N-propan-2-ylanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2591019.png)

![N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2591021.png)
![ethyl 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B2591024.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide](/img/structure/B2591025.png)

